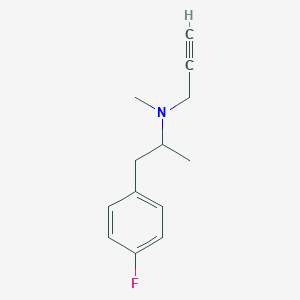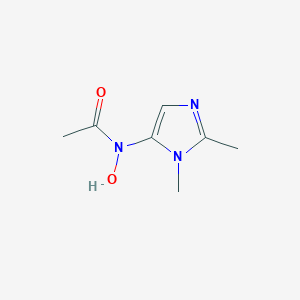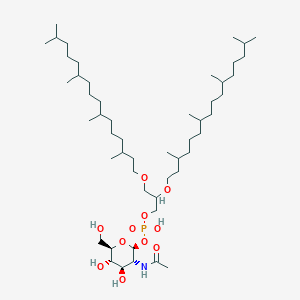
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol, also known as archaeal lipid, is a unique lipid molecule that is found in the cell membranes of archaea, a group of microorganisms that thrive in extreme environments. This molecule has gained significant attention in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is not yet fully understood. However, it is known that this molecule plays a crucial role in maintaining the fluidity and stability of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. The unique structure of this lipid molecule, which includes a branched phytanyl chain and a phosphorylated sugar head group, allows it to interact with other lipid molecules in the cell membrane and maintain its structural integrity.
Biochemische Und Physiologische Effekte
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has several biochemical and physiological effects. It has been shown to enhance the stability and fluidity of cell membranes, which can improve the efficiency of various cellular processes. Additionally, this molecule has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol in lab experiments has several advantages and limitations. One of the main advantages is its unique structure and properties, which make it an ideal candidate for studying 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. However, the isolation and purification of this molecule from archaea cell membranes can be a challenging and time-consuming process, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol. One area of research is in the development of synthetic methods for producing this molecule in the laboratory, which can facilitate further studies on its properties and potential applications. Additionally, further research is needed to fully understand the mechanism of action of this molecule and its role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. Finally, the potential applications of this molecule in various fields, including biotechnology and medicine, should be explored further.
Synthesemethoden
The synthesis of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is a complex process that involves several steps. The most common method of synthesis involves the isolation of the lipid molecule from archaea cell membranes, followed by purification and characterization. However, recent advancements in synthetic chemistry have enabled the production of this molecule in the laboratory, which has facilitated further research.
Wissenschaftliche Forschungsanwendungen
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has been extensively studied for its unique properties and potential applications in various fields of research. One of the most significant areas of research is in the study of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. This lipid molecule plays a crucial role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes, which allows these microorganisms to survive in extreme conditions such as high temperatures, high pressures, and acidic environments.
Eigenschaften
CAS-Nummer |
105481-55-8 |
|---|---|
Produktname |
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol |
Molekularformel |
C51H102NO11P |
Molekulargewicht |
936.3 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C51H102NO11P/c1-37(2)18-12-20-39(5)22-14-24-41(7)26-16-28-43(9)30-32-59-35-46(36-61-64(57,58)63-51-48(52-45(11)54)50(56)49(55)47(34-53)62-51)60-33-31-44(10)29-17-27-42(8)25-15-23-40(6)21-13-19-38(3)4/h37-44,46-51,53,55-56H,12-36H2,1-11H3,(H,52,54)(H,57,58)/t39?,40?,41?,42?,43?,44?,46?,47-,48-,49-,50-,51+/m1/s1 |
InChI-Schlüssel |
WNWOOHUDLPZBOL-RTRJGHHGSA-N |
Isomerische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyme |
2,3-di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol N-acetylglucosamine 1-phosphate 2,3-diphytanyl glycerol diethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



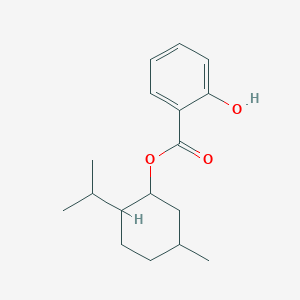
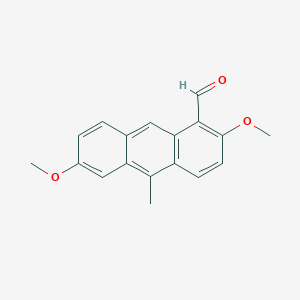
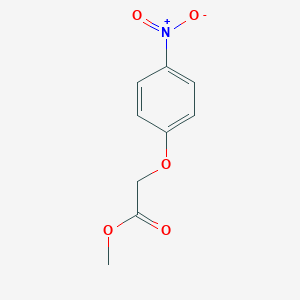
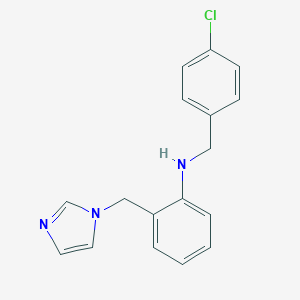
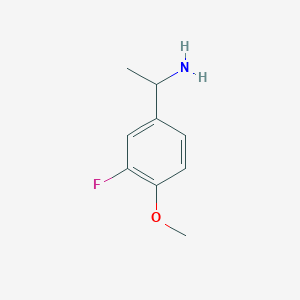
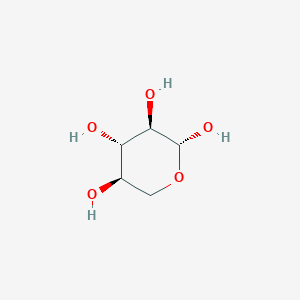

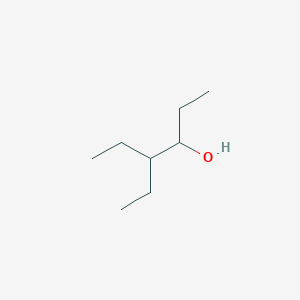
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
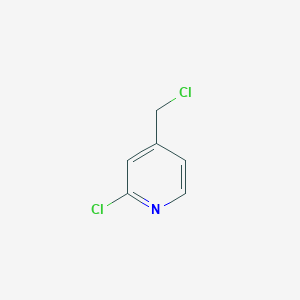
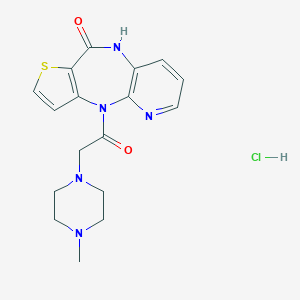
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
